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Compound of Interest

Compound Name:
methyl 4-(3-

nitrophenoxy)butanoate

CAS No.: 914605-77-9

Cat. No.: B6614297

Get Quote

Application Note: Methyl 4-(3-nitrophenoxy)butanoate as a Strategic Pharmaceutical

Intermediate

Abstract
Methyl 4-(3-nitrophenoxy)butanoate is a versatile bifunctional building block utilized in the

synthesis of small molecule therapeutics, specifically targeting G-Protein Coupled Receptors

(GPCRs) and Histone Deacetylase (HDAC) enzymes.[1] Its structural core—a phenoxyalkyl

ester with a meta-nitro substitution—serves as a "masked" scaffold for generating 4-(3-

aminophenoxy)butanoic acid derivatives.[1] These derivatives are critical linkers in the design

of PROTACs (Proteolysis Targeting Chimeras) and multivalent kinase inhibitors. This guide

outlines optimized protocols for its synthesis, purification, and downstream transformation,

emphasizing process safety and impurity control.[1]
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Property Specification

IUPAC Name Methyl 4-(3-nitrophenoxy)butanoate

Molecular Formula C₁₁H₁₃NO₅

Molecular Weight 239.23 g/mol

CAS Number
[Generic/Isomer Specific] (Analogous to 4-

isomer CAS 20637-02-9)

Physical State
Pale yellow crystalline solid or oil (dependent on

purity)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Key Function
Precursor for meta-aniline linkers; carboxylic

acid protection

Strategic Importance in Drug Design
Linker Chemistry: The 4-carbon butyrate chain provides optimal flexibility for connecting

pharmacophores in bivalent ligands (e.g., connecting an E3 ligase ligand to a target protein

ligand in PROTACs).[1]

Meta-Substitution: Unlike para-substituted analogs (often used in liquid crystals), the meta-

nitro group directs molecular geometry to favor "bent" conformations, crucial for fitting into

the hydrophobic pockets of dopamine and serotonin receptors (e.g., Aripiprazole-like

scaffolds).[1]

Orthogonal Reactivity: The molecule possesses two distinct reactive handles:[1]

Nitro Group: Precursor to an aniline (nucleophile) via reduction.

Methyl Ester: Precursor to a carboxylic acid (electrophile) or hydroxamic acid (zinc-binding

group).[1]
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Protocol 1: Optimized Synthesis (Williamson
Etherification)
Objective: Synthesize methyl 4-(3-nitrophenoxy)butanoate from 3-nitrophenol and methyl 4-

bromobutanoate with >95% yield and minimal hydrolysis.

Reagents:
3-Nitrophenol (1.0 equiv)[1]

Methyl 4-bromobutanoate (1.1 equiv)[1]

Potassium Carbonate (

), anhydrous (1.5 equiv)

Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein condition)

Solvent: Acetone (Reagent Grade) or Acetonitrile (ACN)

Step-by-Step Methodology:
Activation:

Charge a 3-neck round-bottom flask with 3-nitrophenol (10.0 g, 71.9 mmol) and anhydrous

acetone (150 mL).

Add

(14.9 g, 107.8 mmol) in a single portion.

Critical Step: Stir at room temperature for 30 minutes. This deprotonates the phenol,

forming the phenoxide anion (color change to bright yellow/orange).[1]

Alkylation:

Add KI (1.2 g, 7.2 mmol).
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Add methyl 4-bromobutanoate (14.3 g, 79.1 mmol) dropwise via an addition funnel over 15

minutes to prevent localized exotherms.

Heat the reaction mixture to reflux (approx. 56°C).

Monitor via TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.4) should disappear;

Product (Rf ~0.6) appears.[2][3]

Duration: Typically 6–12 hours.[1]

Workup (Filtration Method):

Cool the mixture to room temperature.

Filter off the inorganic salts (

, Excess

) using a sintered glass funnel.

Wash the filter cake with cold acetone (2 x 20 mL).

Concentrate the filtrate under reduced pressure (Rotavap) to yield a yellow oil.

Purification:

Dissolve the crude oil in Ethyl Acetate (100 mL).

Wash with 1M NaOH (2 x 50 mL) to remove unreacted 3-nitrophenol (Critical for

downstream catalytic poisoning prevention).[1]

Wash with Brine (50 mL), dry over

, and concentrate.

Result: Methyl 4-(3-nitrophenoxy)butanoate (Yield: ~92-96%).[1]

Protocol 2: Divergent Downstream Transformations
This intermediate allows for "Branch Point" synthesis.[1]
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Path A: Nitro Reduction (Synthesis of Aniline Linker)
Use this path to generate amine-functionalized linkers for amide coupling.[1]

Dissolve intermediate in Methanol.

Add 10% Pd/C (5 wt%).

Stir under

balloon (1 atm) at RT for 4 hours.

Filter through Celite.[1]

Product: Methyl 4-(3-aminophenoxy)butanoate.

Note: Avoid using Fe/HCl if the ester is sensitive to acidic hydrolysis.[1]

Path B: Ester Hydrolysis (Synthesis of Acid Scaffold)
Use this path to generate the free acid for coupling to amines.

Dissolve intermediate in THF:Water (3:1).

Add LiOH (2.0 equiv) at 0°C.

Stir at RT for 2 hours.

Acidify with 1M HCl to pH 3.

Product: 4-(3-nitrophenoxy)butanoic acid.[1]

Visualizing the Workflow
The following diagram illustrates the synthesis and divergent utility of the molecule.
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Caption: Figure 1. Synthetic pathway for Methyl 4-(3-nitrophenoxy)butanoate and its

divergent applications in generating amine or acid pharmacophore linkers.

Analytical Characterization (Expected Data)
To validate the integrity of your intermediate, compare against these expected spectral

signatures:

¹H NMR (400 MHz, CDCl₃):

7.80 (d, 1H, Ar-H ortho to nitro)[1]

7.70 (s, 1H, Ar-H ortho to nitro/ether)[1]

7.40 (t, 1H, Ar-H meta)[1]

7.20 (d, 1H, Ar-H)[1]

4.05 (t, 2H,

)[1]

3.70 (s, 3H,

)[1]

2.50 (t, 2H,

)[1]

2.15 (m, 2H,

)[1]
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HPLC Purity: >98% (UV @ 254 nm).

Impurity Alert: Watch for 4-(3-nitrophenoxy)butanoic acid (hydrolysis product) appearing at

lower retention times in Reverse Phase HPLC.

Safety & Handling
Nitro Compounds: While 3-nitrophenol derivatives are generally stable, they can be

energetic.[1] Avoid heating crude residues to dryness at high temperatures (>100°C).

Alkylating Agents: Methyl 4-bromobutanoate is a potent alkylator.[1] Use gloves and work in

a fume hood to prevent DNA alkylation risks.[1]

Waste Disposal: Segregate halogenated waste (excess bromobutanoate) from non-

halogenated solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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